molecular formula C16H30N2O4 B12277141 methyl 2-aminocyclohexane-1-carboxylate

methyl 2-aminocyclohexane-1-carboxylate

Cat. No.: B12277141
M. Wt: 314.42 g/mol
InChI Key: KIWSTFVYCGZMJQ-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylamine, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of temperature and pressure are crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of methyl 2-aminocyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 2-aminocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-aminocyclohexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminocyclohexane-1-carboxylate
  • Cyclohexylamine
  • Cyclohexanecarboxylic acid

Uniqueness

Methyl 2-aminocyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical processes.

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate

InChI

InChI=1S/2C8H15NO2/c2*1-11-8(10)6-4-2-3-5-7(6)9/h2*6-7H,2-5,9H2,1H3

InChI Key

KIWSTFVYCGZMJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1N.COC(=O)C1CCCCC1N

Origin of Product

United States

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